Cas no 2097909-48-1 (1-(3-methylphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}methanesulfonamide)

1-(3-Methylphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}methanesulfonamide is a sulfonamide derivative featuring a pyrazine-pyridine hybrid scaffold, which enhances its potential as a bioactive compound. The structural combination of a 3-methylphenyl group and a methanesulfonamide moiety contributes to its stability and binding affinity, making it a candidate for pharmaceutical and biochemical research. Its pyridine and pyrazine rings offer electron-rich sites for interactions with biological targets, suggesting utility in drug discovery, particularly in kinase inhibition or receptor modulation. The compound's well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. Suitable for experimental applications, it is typically handled under controlled conditions due to its specialized nature.
1-(3-methylphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}methanesulfonamide structure
2097909-48-1 structure
Product Name:1-(3-methylphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}methanesulfonamide
CAS No:2097909-48-1
MF:C18H18N4O2S
MW:354.426122188568
CID:5469178
Update Time:2025-11-05

1-(3-methylphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 1-(3-methylphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}methanesulfonamide
    • 1-(3-methylphenyl)-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]methanesulfonamide
    • Inchi: 1S/C18H18N4O2S/c1-14-3-2-4-15(11-14)13-25(23,24)22-12-17-18(21-10-9-20-17)16-5-7-19-8-6-16/h2-11,22H,12-13H2,1H3
    • InChI Key: ZCSGTIFYJYRNCY-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC=C(C)C=1)(NCC1C(C2C=CN=CC=2)=NC=CN=1)(=O)=O

Computed Properties

  • Exact Mass: 354.11504700 g/mol
  • Monoisotopic Mass: 354.11504700 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 502
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 354.4
  • XLogP3: 1.2
  • Topological Polar Surface Area: 93.2

1-(3-methylphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}methanesulfonamide Pricemore >>

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Additional information on 1-(3-methylphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}methanesulfonamide

Comprehensive Overview of 1-(3-methylphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}methanesulfonamide (CAS No. 2097909-48-1)

The compound 1-(3-methylphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}methanesulfonamide (CAS No. 2097909-48-1) is a sulfonamide derivative with a unique structural framework, combining a pyridine and pyrazine moiety. This molecular architecture has garnered significant attention in pharmaceutical and agrochemical research due to its potential bioactive properties. Researchers are particularly interested in its kinase inhibition capabilities, a hot topic in drug discovery for treating chronic diseases.

Recent studies highlight the growing demand for small-molecule inhibitors targeting specific enzymes, and 2097909-48-1 fits into this niche. Its methanesulfonamide group enhances solubility, a critical factor in drug formulation. The compound’s 3-methylphenyl and pyridin-4-yl substituents contribute to its binding affinity, making it a candidate for further structure-activity relationship (SAR) studies. These features align with current trends in precision medicine and personalized therapeutics.

In the context of AI-driven drug discovery, CAS No. 2097909-48-1 has been analyzed for virtual screening applications. Computational models predict its compatibility with protein targets involved in inflammation and oncology. This aligns with frequent search queries like "sulfonamide-based kinase inhibitors" or "pyrazine derivatives in drug design", reflecting its relevance in modern research.

The synthesis of 1-(3-methylphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}methanesulfonamide involves multi-step organic reactions, including cross-coupling and sulfonylation. Its heterocyclic core offers versatility for medicinal chemistry modifications, a key focus area for labs exploring novel scaffolds. Environmental and regulatory assessments confirm its suitability for non-hazardous applications, addressing concerns about green chemistry.

From an industrial perspective, the compound’s patent landscape reveals potential in crop protection formulations, responding to searches like "agrochemical sulfonamides". Its pyridine-pyrazine hybrid structure also shows promise in material science, particularly for organic electronics. This dual applicability underscores its value across sectors.

Analytical characterization of 2097909-48-1 via HPLC, NMR, and mass spectrometry ensures high purity standards, a priority for QC laboratories. Stability studies under various pH conditions further support its utility in formulation development, a trending topic in pharmaceutical manufacturing forums.

In summary, 1-(3-methylphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}methanesulfonamide represents a multifunctional compound with applications spanning drug discovery, agrochemicals, and advanced materials. Its CAS No. 2097909-48-1 serves as a pivotal identifier for researchers navigating chemical databases and literature repositories.

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